molecular formula C5H9N5O B3065311 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine CAS No. 37019-25-3

2-Methoxy-4-amino-6-methylamino-1,3,5-triazine

Cat. No.: B3065311
CAS No.: 37019-25-3
M. Wt: 155.16 g/mol
InChI Key: UJUMJNCANQGTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-amino-6-methylamino-1,3,5-triazine is a compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine can be achieved through a multi-step process. One common method involves the following steps :

    Preparation of zinc bis(imino-bis-carbimic acid methyl ester): This is done by reacting sodium dicyanamide with zinc acetate in methanol.

    Reaction with acetic anhydride: The intermediate from the first step is reacted with acetic anhydride to produce 2,4-dimethoxy-6-methyl-1,3,5-triazine.

    Reaction with methylamine: Finally, the 2,4-dimethoxy-6-methyl-1,3,5-triazine is reacted with methylamine to yield the desired product.

Chemical Reactions Analysis

2-Methoxy-4-amino-6-methylamino-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amino groups.

    Oxidation and Reduction:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

2-Methoxy-4-amino-6-methylamino-1,3,5-triazine has several applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of various other compounds.

    Biology: The compound is a metabolite of certain herbicides and is studied for its biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of certain chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine involves its interaction with specific molecular targets. For instance, it acts as a corrosion inhibitor by adsorbing onto metal surfaces and forming a protective layer . This prevents the metal from reacting with corrosive agents.

Comparison with Similar Compounds

2-Methoxy-4-amino-6-methylamino-1,3,5-triazine can be compared with other triazine derivatives such as :

  • 2-Methoxy-4-methyl-6-methylamino-1,3,5-triazine
  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

6-methoxy-2-N-methyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-7-4-8-3(6)9-5(10-4)11-2/h1-2H3,(H3,6,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUMJNCANQGTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632995
Record name 6-Methoxy-N~2~-methyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37019-25-3
Record name 6-Methoxy-N~2~-methyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-amino-6-methylamino-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-amino-6-methylamino-1,3,5-triazine
Reactant of Route 3
Reactant of Route 3
2-Methoxy-4-amino-6-methylamino-1,3,5-triazine
Reactant of Route 4
Reactant of Route 4
2-Methoxy-4-amino-6-methylamino-1,3,5-triazine
Reactant of Route 5
2-Methoxy-4-amino-6-methylamino-1,3,5-triazine
Reactant of Route 6
Reactant of Route 6
2-Methoxy-4-amino-6-methylamino-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.